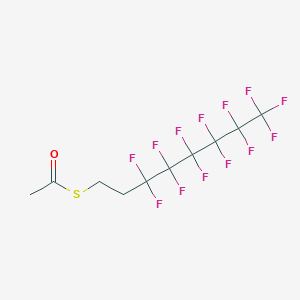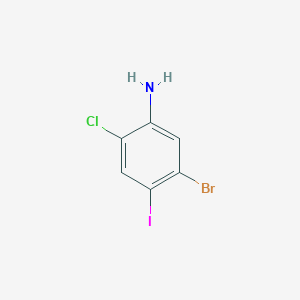
5-Bromo-2-chloro-4-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-4-iodoaniline: is an aromatic amine with the molecular formula C6H4BrClINH2 . This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-iodoaniline typically involves multi-step reactions starting from aniline. One common method includes:
Bromination: Aniline is first brominated to introduce the bromine substituent.
Chlorination: The brominated aniline is then chlorinated to add the chlorine substituent.
Iodination: Finally, the chlorinated and brominated aniline undergoes iodination to introduce the iodine substituent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-4-iodoaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of halogens and the amino group, it can participate in further substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The halogens can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can lead to the formation of quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-chloro-4-iodoaniline is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it can be used to synthesize compounds with potential therapeutic properties. Its derivatives may exhibit biological activity and can be investigated for use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-4-iodoaniline depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-iodoaniline: Similar structure but lacks the chlorine substituent.
2-Iodoaniline: Contains only the iodine substituent.
2-Bromo-5-iodoaniline: Different positioning of the substituents.
Uniqueness: 5-Bromo-2-chloro-4-iodoaniline is unique due to the presence of three different halogens on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H4BrClIN |
|---|---|
Molekulargewicht |
332.36 g/mol |
IUPAC-Name |
5-bromo-2-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |
InChI-Schlüssel |
NYVVXESTQGSPNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)I)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
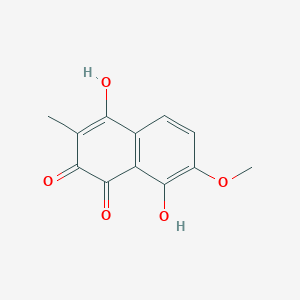
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
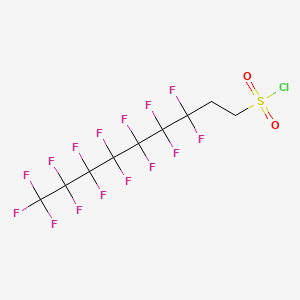
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
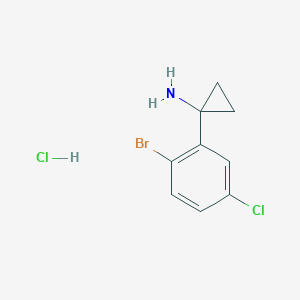
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
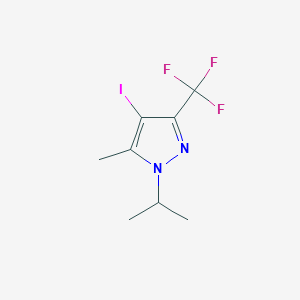
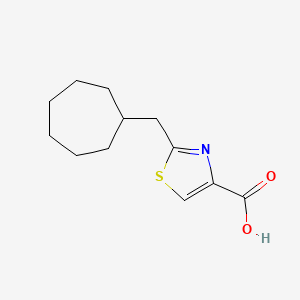
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
